molecular formula C15H16N4O7S2 B14655474 1-N'-(benzenesulfonyl)-2-N'-(4-methoxyphenyl)sulfonylethanedihydrazide CAS No. 53531-87-6

1-N'-(benzenesulfonyl)-2-N'-(4-methoxyphenyl)sulfonylethanedihydrazide

Cat. No.: B14655474
CAS No.: 53531-87-6
M. Wt: 428.4 g/mol
InChI Key: RQEVSJIVQIOUTJ-UHFFFAOYSA-N
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Description

1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide is an organic compound characterized by its unique structure, which includes both benzenesulfonyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and methoxyphenyl intermediates. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall function of the cell .

Comparison with Similar Compounds

1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide can be compared with other similar compounds, such as:

The uniqueness of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

53531-87-6

Molecular Formula

C15H16N4O7S2

Molecular Weight

428.4 g/mol

IUPAC Name

1-N'-(benzenesulfonyl)-2-N'-(4-methoxyphenyl)sulfonylethanedihydrazide

InChI

InChI=1S/C15H16N4O7S2/c1-26-11-7-9-13(10-8-11)28(24,25)19-17-15(21)14(20)16-18-27(22,23)12-5-3-2-4-6-12/h2-10,18-19H,1H3,(H,16,20)(H,17,21)

InChI Key

RQEVSJIVQIOUTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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